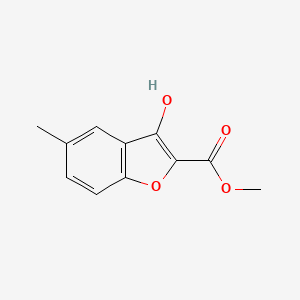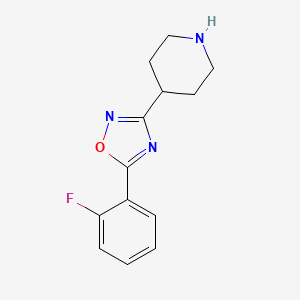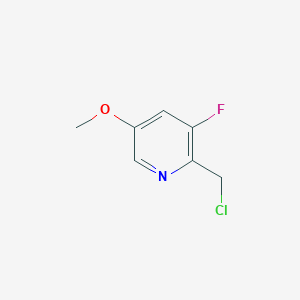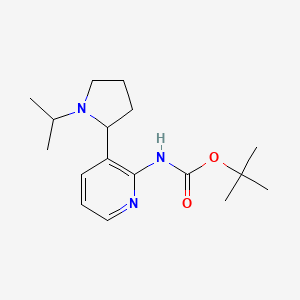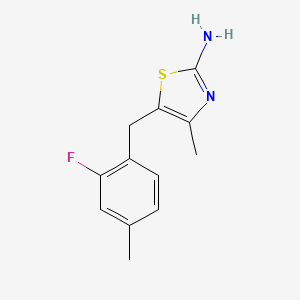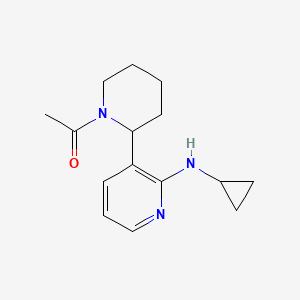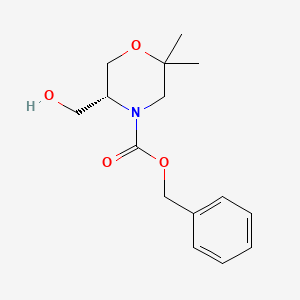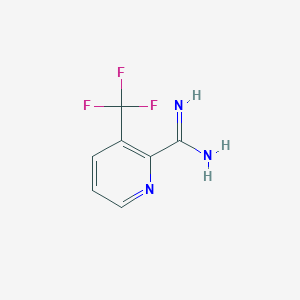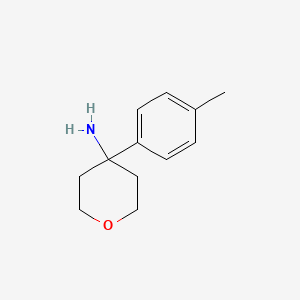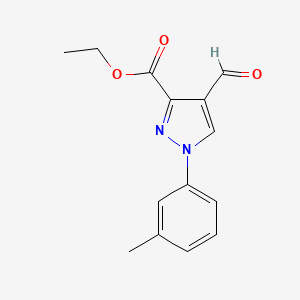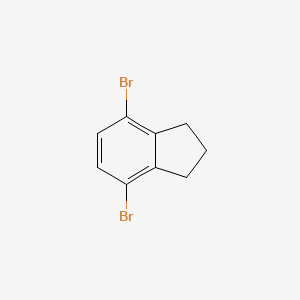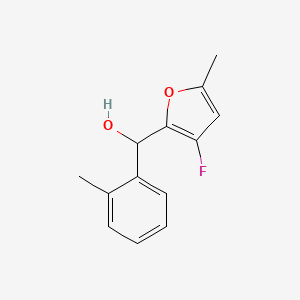
(3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol is a chemical compound with the molecular formula C₁₃H₁₃FO₂ and a molecular weight of 220.24 g/mol . This compound is part of the heterocyclic building blocks, specifically within the furan family. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of (3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol typically involves the reaction of 3-fluoro-5-methylfuran with o-tolylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
(3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where the fluorine atom or the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong bonds with various biological molecules, affecting their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate biological pathways and processes, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
(3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol can be compared with other similar compounds such as:
(3-Fluoro-5-methylfuran-2-yl)(p-tolyl)methanol: Similar structure but with a para-substituted tolyl group.
(3-Fluoro-5-methylfuran-2-yl)(m-tolyl)methanol: Similar structure but with a meta-substituted tolyl group.
(3-Fluoro-5-methylfuran-2-yl)(phenyl)methanol: Similar structure but with a phenyl group instead of a tolyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems .
Properties
Molecular Formula |
C13H13FO2 |
|---|---|
Molecular Weight |
220.24 g/mol |
IUPAC Name |
(3-fluoro-5-methylfuran-2-yl)-(2-methylphenyl)methanol |
InChI |
InChI=1S/C13H13FO2/c1-8-5-3-4-6-10(8)12(15)13-11(14)7-9(2)16-13/h3-7,12,15H,1-2H3 |
InChI Key |
ZTOPGJBXKDIICY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=C(C=C(O2)C)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B15059899.png)

